Comparative Potency Evaluation of 5-Benzyl vs. 5-Phenyl Substitution for PTP-1B Inhibition
A comparison of PTP-1B inhibitory activity reveals a stark contrast in potency between 5-benzyl and 5-phenyl substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides. While 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is identified as a preferred embodiment in patent literature for PTP-1B inhibition [1], its 5-phenyl analog (PTP1B-IN-1) displays a significantly weaker IC50 of 1.6 mM (1600 µM) against the same target . This >3-order-of-magnitude difference in potency strongly suggests that the benzyl substituent confers a critical advantage in binding affinity, likely through enhanced hydrophobic interactions within the enzyme's active site.
| Evidence Dimension | PTP-1B Inhibitory Activity |
|---|---|
| Target Compound Data | Preferred inhibitory activity (IC50 not disclosed in public literature, but highlighted in patent claims) |
| Comparator Or Baseline | 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (PTP1B-IN-1): IC50 = 1.6 mM (1600 µM) |
| Quantified Difference | Qualitative to quantitative difference; comparator activity is very weak (mM range) |
| Conditions | Enzymatic assay for PTP-1B inhibition |
Why This Matters
This evidence guides procurement by quantifying the risk of selecting the more readily available phenyl analog for PTP-1B research, where it would be functionally inadequate.
- [1] US7291635B2 (2007). 5-substituted 1,1-dioxo-1,2,5,-thiadiazolidin-3-one derivatives. View Source
